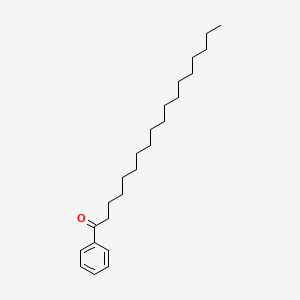

Octadecanophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyloctadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLXXVQTWJFJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218100 | |

| Record name | 1-Phenyloctadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6786-36-3 | |

| Record name | Octadecanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyloctadecan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006786363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyloctadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyloctadecan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLOCTADECAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4MMD765T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Stearophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearophenone, systematically known as 1-phenyloctadecan-1-one, is an aromatic ketone characterized by a phenyl group attached to a long, saturated C18 acyl chain. Its structure, combining a polar carbonyl head with a large nonpolar tail, imparts specific physicochemical properties that are of interest in various fields of chemical and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physical and chemical properties of Stearophenone, detailed experimental protocols for its synthesis and characterization, and visual representations of key chemical processes.

Chemical Identity and Physical Properties

Stearophenone is a waxy solid at room temperature. Its long aliphatic chain makes it highly lipophilic. The key identification and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Stearophenone

| Identifier | Value |

| Systematic Name | 1-Phenyloctadecan-1-one |

| Common Synonyms | Stearophenone, Octadecanophenone, Heptadecyl Phenyl Ketone |

| CAS Number | 6786-36-3 |

| Molecular Formula | C₂₄H₄₀O |

| Molecular Weight | 344.58 g/mol |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 |

| InChI | InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3 |

Table 2: Physical Properties of Stearophenone

| Property | Value | Source |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 425 °C (at 760 mmHg) | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol (B145695), acetone, and chloroform. | [2] |

Chemical Synthesis: Friedel-Crafts Acylation

Stearophenone is typically synthesized via the Friedel-Crafts acylation of benzene (B151609) with stearoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Workflow for the synthesis of Stearophenone.

Experimental Protocol (General Procedure)

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere (e.g., nitrogen), add benzene (a large excess to act as both reactant and solvent).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath (0-5 °C). Slowly add stearoyl chloride (1 equivalent) dropwise to the reaction mixture. The addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure Stearophenone.

Spectroscopic and Chromatographic Characterization

The structure of Stearophenone is confirmed through various analytical techniques.

Experimental Workflow for Characterization

References

Octadecanophenone: A Technical Overview of a Long-Chain Alkyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanophenone (C24H40O) is a long-chain alkyl phenyl ketone with a molecular weight of approximately 344.57 g/mol . While specific in-depth research on this compound's direct applications in drug development is limited in publicly available literature, the broader class of phenyl alkyl ketones has garnered scientific interest for its presence in natural products and potential biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, and by extension, discusses the potential therapeutic avenues and experimental considerations for long-chain alkyl phenyl ketones in the context of drug discovery and development. This document summarizes the available quantitative data, outlines general experimental approaches for synthesis and analysis, and explores potential, albeit speculative, signaling pathways based on the activities of structurally related molecules.

Introduction to this compound and Long-Chain Alkyl Phenyl Ketones

This compound, also known as stearophenone, is an organic compound featuring a phenyl group attached to an eighteen-carbon alkyl chain with a ketone functional group. Its lipophilic nature, conferred by the long alkyl chain, and the presence of the aromatic ketone moiety suggest potential interactions with biological membranes and cellular targets.

While this compound itself is not extensively characterized in pharmacological literature, the class of long-chain alkyl phenyl ketones is recognized for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] These compounds are found in various natural sources and have been investigated for their potential roles in metabolic health and other therapeutic areas.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C24H40O | |

| Molecular Weight | 344.57 g/mol | |

| CAS Number | 6786-36-3 | |

| Appearance | White to off-white solid | |

| Melting Point | 54-57 °C | |

| Boiling Point | 225 °C at 10 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and diethyl ether. |

Potential Therapeutic Applications and Biological Activities of Long-Chain Alkyl Phenyl Ketones

Although specific biological data for this compound is scarce, research on other phenyl ketone derivatives provides insights into potential therapeutic applications.

Anti-inflammatory and Analgesic Effects

Phenyl alkyl ketones have been traditionally recognized for their anti-inflammatory and analgesic qualities.[1] This suggests that compounds like this compound could potentially modulate inflammatory pathways, though the exact mechanisms are not elucidated.

Antimicrobial Activity

The structural characteristics of long-chain alkyl phenyl ketones, possessing both a hydrophobic tail and a polar head, are reminiscent of some antimicrobial agents. This class of compounds has been noted for its antimicrobial properties.[1]

Metabolic Disorders

Recent studies on novel synthetic phenyl ketone derivatives have shown promise in the treatment of nonalcoholic fatty liver disease (NAFLD).[2] These compounds were found to modulate oxidoreductase activity, suggesting a potential role for structurally related molecules like this compound in metabolic regulation.[2]

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, based on general organic chemistry principles and methodologies for similar compounds, the following outlines potential approaches for synthesis and analysis.

Synthesis of this compound

A common method for the synthesis of alkyl phenyl ketones is the Friedel-Crafts acylation.

Hypothetical Protocol for Friedel-Crafts Acylation:

-

Reactants: Benzene (B151609) and octadecanoyl chloride would serve as the primary reactants.

-

Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically used.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (B109758) or carbon disulfide is suitable.

-

Procedure: a. Dissolve benzene in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser. b. Slowly add the Lewis acid catalyst while stirring. c. Add octadecanoyl chloride dropwise to the mixture. d. The reaction mixture is then typically heated under reflux for several hours to drive the reaction to completion. e. After cooling, the reaction is quenched by carefully adding water or a dilute acid.

-

Purification: The product, this compound, can be purified from the reaction mixture using techniques such as extraction, followed by column chromatography or recrystallization.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for the characterization and quantification of organic molecules like this compound.

General HPLC Method Parameters:

-

Column: A reverse-phase C18 column is typically suitable for non-polar compounds.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation.

-

Detector: A UV detector set at a wavelength where the phenyl ketone chromophore absorbs (e.g., around 245 nm).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

General GC-MS Method Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution.

-

MS Detector: Electron ionization (EI) mode for fragmentation and mass analysis.

Potential Signaling Pathways and Mechanism of Action (Speculative)

In the absence of direct evidence for this compound, we can speculate on potential signaling pathways based on the activities of other phenyl ketones and long-chain fatty acids.

Given the reported anti-inflammatory properties of similar compounds, this compound might interact with key inflammatory pathways.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A hypothetical pathway illustrating potential COX-2 inhibition by this compound.

Furthermore, the study on phenyl ketone derivatives for NAFLD pointed to the modulation of oxidoreductase activity.[2] This suggests that this compound could potentially influence cellular redox homeostasis.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of long-chain alkyl phenyl ketones. While its specific biological functions and therapeutic potential remain largely unexplored, the known activities of related compounds suggest promising avenues for future research, particularly in the areas of inflammation, metabolic disorders, and infectious diseases.

Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of this compound. Detailed in vitro and in vivo studies are necessary to validate the speculative pathways discussed and to build a solid foundation for any potential drug development efforts. The synthesis and analytical protocols outlined here provide a starting point for researchers interested in exploring the properties and potential of this and other long-chain alkyl phenyl ketones.

References

Technical Guide: Physicochemical Properties of 1-phenyloctadecan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 1-phenyloctadecan-1-one, also known by its synonym Stearophenone. The document outlines its key physical constants, presents standardized experimental protocols for their determination, and includes a workflow diagram for the experimental identification of solid compounds.

Core Physicochemical Data

1-phenyloctadecan-1-one is a long-chain aromatic ketone. Its physical properties are crucial for its handling, purification, and application in various research and development contexts. The experimentally determined melting and boiling points are summarized below.

| Property | Value | Source |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 425 °C | [1] |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as 1-phenyloctadecan-1-one.

Melting Point Determination by Capillary Method

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., mineral oil, silicone oil)

Procedure:

-

Sample Preparation: A small amount of the crystalline 1-phenyloctadecan-1-one is finely ground using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.

-

Heating: The heating medium is heated gradually. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination by Distillation Method

For high-boiling-point solids like 1-phenyloctadecan-1-one, the boiling point is typically determined at reduced pressure and extrapolated to atmospheric pressure, or determined using specialized equipment. The distillation method is a fundamental technique.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The solid 1-phenyloctadecan-1-one is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The distillation flask is heated gently with a heating mantle.

-

Vaporization and Condensation: As the substance is heated to its boiling point, it vaporizes. The vapor rises and comes into contact with the thermometer bulb before entering the condenser. In the condenser, the vapor is cooled and liquefies, and the resulting distillate is collected in the receiving flask.

-

Temperature Reading: The temperature is monitored throughout the distillation process. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the majority of the substance distills.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point may need to be corrected.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

References

The Solubility of Octadecanophenone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octadecanophenone, a long-chain aromatic ketone, in various organic solvents. A thorough understanding of its solubility is critical for applications in organic synthesis, pharmaceutical formulation, and materials science, where it may serve as an intermediate, a hydrophobic matrix component, or a specialty chemical. This document outlines the physicochemical properties of this compound, presents available solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound, also known as stearophenone, is an organic compound characterized by a long C18 alkyl chain attached to a benzoyl group.[1] This structure imparts a significantly hydrophobic and nonpolar character to the molecule, governing its solubility behavior. Key properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₄H₄₀O |

| Molecular Weight | 344.57 g/mol [2] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 65-67 °C[2][3] |

| Boiling Point | 425 °C[2][3] |

| CAS Number | 6786-36-3[1][2] |

Solubility Profile of this compound

The long, nonpolar alkyl chain of this compound is the dominant structural feature influencing its solubility. Consequently, it exhibits low solubility in polar solvents like water and higher solubility in nonpolar organic solvents, adhering to the principle of "like dissolves like."[1]

| Solvent | Polarity | Qualitative Solubility |

| Methanol | Polar Protic | Slightly Soluble |

| Ethanol | Polar Protic | Slightly Soluble |

| Acetone | Polar Aprotic | Soluble |

| Chloroform | Weakly Polar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Benzene | Nonpolar | Soluble |

| Ethyl Acetate | Moderately Polar | Slightly Soluble |

| Petroleum Ether | Nonpolar | Slightly Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following section details a generalized yet robust protocol for determining the solubility of a solid organic compound such as this compound. The most common and reliable method is the equilibrium solubility or "shake-flask" method.

Equilibrium Solubility (Shake-Flask) Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. For hydrophobic compounds, this may take 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the sample and collect the clear supernatant.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.

-

The solubility can be calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

¹H and ¹³C NMR Spectral Data of Octadecanophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Octadecanophenone (also known as Stearophenone). Due to the absence of publicly available, fully assigned experimental spectra, this guide presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds. It also includes comprehensive experimental protocols for acquiring such spectra and visual diagrams to illustrate key workflows and concepts.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on typical chemical shift values for alkyl phenyl ketones and long aliphatic chains.[1][2][3] The numbering scheme for the atoms is as follows:

-

Phenyl group carbons: C1' (ipso), C2'/C6' (ortho), C3'/C5' (meta), C4' (para)

-

Carbonyl carbon: C1

-

Alkyl chain carbons: C2 through C18

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | Multiplet (d-like) | 2H | H2', H6' (ortho) |

| 7.58 - 7.54 | Multiplet (t-like) | 1H | H4' (para) |

| 7.48 - 7.44 | Multiplet (t-like) | 2H | H3', H5' (meta) |

| 2.95 | Triplet | 2H | H2 |

| 1.72 | Quintet | 2H | H3 |

| 1.40 - 1.20 | Broad Multiplet | 28H | H4 - H17 |

| 0.88 | Triplet | 3H | H18 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Assignment |

| 200.5 | C1 (C=O) |

| 137.0 | C1' (ipso-Aromatic) |

| 133.0 | C4' (para-Aromatic) |

| 128.6 | C3'/C5' (meta-Aromatic) |

| 128.0 | C2'/C6' (ortho-Aromatic) |

| 38.5 | C2 |

| 31.9 | C16 |

| 29.7 | C4 - C15 (bulk CH₂) |

| 29.4 | C3 |

| 24.2 | C17 |

| 22.7 | C18 |

| 14.1 | Terminal CH₃ |

Experimental Protocols

The following sections detail the standard procedures for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation

A standard protocol for preparing an NMR sample of a solid organic compound like this compound is as follows:[4][5][6]

-

Weighing the Sample: For a routine ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[4][7]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound.[7] Use approximately 0.6-0.7 mL of the deuterated solvent for a standard 5 mm NMR tube.[6][7]

-

Dissolution: Dissolve the weighed sample in the deuterated solvent within a small vial. Gentle vortexing or agitation can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5][8]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard internal reference (0 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm), making the addition of TMS unnecessary.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[8]

NMR Data Acquisition

The general procedure for acquiring 1D NMR spectra on a modern FT-NMR spectrometer is outlined below:[10][11]

-

Instrument Setup: Insert the sample into the spectrometer's magnet.

-

Locking: The spectrometer's "lock" system uses the deuterium (B1214612) signal from the solvent to maintain a stable magnetic field during the experiment.[10]

-

Shimming: The magnetic field is homogenized across the sample volume through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.[10][11]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.[11]

-

Setting Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H and ¹³C spectra. For ¹³C, broadband proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.[12]

-

Number of Scans (NS): For ¹H NMR, 8 to 16 scans are often sufficient for a sample of this concentration. For ¹³C NMR, a much larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[11]

-

Acquisition Time (AQ): This determines the resolution of the spectrum. A typical value is 2-4 seconds for ¹H NMR.

-

Relaxation Delay (d1): A delay between pulses to allow the nuclei to return to equilibrium. A delay of 1-2 seconds is common for ¹H, and 2-5 seconds for ¹³C for qualitative spectra.

-

-

Acquisition: The experiment is run, and the Free Induction Decay (FID) is collected.[13]

-

Data Processing:

-

Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.[13]

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated relative to the reference signal (TMS or residual solvent).

-

Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.[14]

-

Visualizations

The following diagrams illustrate the general workflow of an NMR experiment and the fundamental relationship between a molecule's structure and its resulting NMR spectrum.

Caption: General workflow for an NMR experiment.

Caption: Relationship between molecular structure and NMR data.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Ketones | OpenOChem Learn [learn.openochem.org]

- 3. fiveable.me [fiveable.me]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. organomation.com [organomation.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 14. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Octadecanophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanophenone, also known as stearophenone, is a long-chain aromatic ketone with the chemical formula C₂₄H₄₀O.[1][2][3][4] Its structure, consisting of a phenyl group attached to an eighteen-carbon acyl chain, presents a molecule with both aromatic and long-chain aliphatic characteristics. This dual nature makes its analysis by mass spectrometry a subject of interest in various fields, including organic synthesis, metabolomics, and quality control in industrial applications. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification.

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound. It covers theoretical fragmentation pathways, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents the expected quantitative data in a clear, tabular format. The guide is intended to serve as a practical resource for researchers and professionals engaged in the analysis of long-chain aromatic ketones.

Predicted Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways common to aromatic ketones and long-chain aliphatic compounds.[5][6][7] The molecular ion peak ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 344.6.[1][2][3][4]

The primary fragmentation mechanisms anticipated are:

-

α-Cleavage: The most favorable cleavage for ketones occurs at the bond adjacent to the carbonyl group.[7] For this compound, this can happen on either side of the carbonyl.

-

Loss of the heptadecyl radical (•C₁₇H₃₅): This is the most likely α-cleavage, leading to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often the base peak in the spectra of alkyl phenyl ketones.

-

Loss of the phenyl radical (•C₆H₅): This cleavage results in the formation of the heptadecanoyl cation (C₁₇H₃₅CO⁺) at m/z 267 .

-

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain possessing a γ-hydrogen.[5] A six-membered transition state leads to the cleavage of the β-bond and the formation of a neutral alkene (1-hexadecene in this case) and a charged enol radical cation at m/z 120 .

-

Aliphatic Chain Fragmentation: The long C₁₇H₃₅ alkyl chain will undergo fragmentation, producing a series of characteristic carbocation clusters separated by 14 Da (corresponding to CH₂ groups).[6][8]

Summary of Predicted Quantitative Data

The following table summarizes the predicted m/z values for the major ions expected in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 344.6 | [C₂₄H₄₀O]⁺˙ | Molecular Ion |

| 267.3 | [C₁₇H₃₅CO]⁺ | α-Cleavage (Loss of •C₆H₅) |

| 120.1 | [C₆H₅C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |

| 105.1 | [C₆H₅CO]⁺ | α-Cleavage (Loss of •C₁₇H₃₅) |

| 77.1 | [C₆H₅]⁺ | Phenyl Cation |

| 57.1, 71.1, 85.1, etc. | [CₙH₂ₙ₊₁]⁺ | Aliphatic Chain Fragmentation |

Experimental Protocols

Given the non-polar nature of this compound, both GC-MS and LC-MS are suitable analytical techniques.[9] The choice between them will depend on the sample matrix, required sensitivity, and the volatility of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[10]

Sample Preparation:

-

Dissolve 1 mg of the this compound sample in 1 mL of a suitable organic solvent such as hexane (B92381) or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform a serial dilution to achieve the desired concentration for analysis.

-

For complex matrices, a solid-phase extraction (SPE) with a C18 cartridge may be employed for sample cleanup.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Injector: Split/splitless inlet

-

Injection Volume: 1 µL

-

Inlet Temperature: 280 °C

-

Split Ratio: 20:1

-

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[11]

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 1 min

-

Ramp: 10 °C/min to 300 °C

-

Hold: 5 min at 300 °C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or when derivatization is not desirable.[12] A reversed-phase method would be appropriate for the non-polar this compound.

Sample Preparation:

-

Dissolve 1 mg of the this compound sample in 1 mL of a solvent mixture compatible with the mobile phase, such as methanol:acetonitrile (1:1 v/v).

-

Vortex to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

-

Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

0-1 min: 80% B

-

1-10 min: Gradient to 100% B

-

10-15 min: Hold at 100% B

-

15.1-18 min: Re-equilibrate at 80% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Gas Temperature: 300 °C

-

Gas Flow: 5 L/min

-

Nebulizer: 45 psi

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Scan Range: m/z 100-500

-

Visualization of Workflows and Fragmentation

The following diagrams illustrate the experimental workflows and the predicted fragmentation pathway for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C24H40O) [pubchemlite.lcsb.uni.lu]

- 3. This compound (CAS 6786-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. whitman.edu [whitman.edu]

- 9. blog.organomation.com [blog.organomation.com]

- 10. emerypharma.com [emerypharma.com]

- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Infrared Spectroscopy of Stearophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of stearophenone. Stearophenone, a long-chain aromatic ketone, possesses distinct functional groups that give rise to a characteristic infrared spectrum. Understanding this spectrum is crucial for its identification, purity assessment, and the study of its chemical interactions in various applications, including drug development.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2][3] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies.[2][3] The resulting spectrum is a plot of the intensity of absorbed light versus its wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule's functional groups.[2][4]

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][5] The functional group region is particularly useful for identifying the presence of specific bonds, such as C=O, O-H, N-H, and C-H.[2][4] The fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole, making it valuable for confirming the identity of a compound by comparison with a known standard.[4][5]

Predicted Infrared Spectrum of Stearophenone

Stearophenone (C₂₄H₄₀O) is composed of a phenyl group, a carbonyl group (ketone), and a long alkyl (stearoyl) chain. The expected IR absorption bands for stearophenone are based on the characteristic vibrational frequencies of these functional groups.

Data Presentation: Predicted IR Absorption Data for Stearophenone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3030 | Medium | C-H Stretch | Aromatic (Phenyl Ring) |

| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (Stearoyl Chain) |

| 1750 - 1680 | Strong | C=O Stretch | Ketone |

| 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic (Phenyl Ring) |

| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic (Phenyl Ring) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1370 - 1350 | Medium | C-H Bend (Rocking) | Aliphatic (CH₃) |

| 900 - 675 | Strong | C-H "oop" (out-of-plane) Bend | Aromatic (Phenyl Ring) |

Key Spectral Features of Stearophenone

-

Carbonyl (C=O) Stretch: The most prominent and easily identifiable peak in the spectrum of stearophenone is the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1750-1680 cm⁻¹.[6] The exact position can be influenced by conjugation with the phenyl ring.

-

C-H Stretches: The spectrum will exhibit strong absorption bands in the 2950-2850 cm⁻¹ region, characteristic of the C-H stretching vibrations of the long aliphatic stearoyl chain.[5] Additionally, weaker to medium bands are expected at wavenumbers slightly above 3000 cm⁻¹, which are indicative of the C-H stretching vibrations of the aromatic phenyl ring.[3]

-

Aromatic C=C Stretches: The presence of the phenyl group will give rise to two characteristic medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, corresponding to the in-ring C=C stretching vibrations.[3][5]

-

C-H Bending Vibrations: The aliphatic chain will produce bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups in the 1470-1350 cm⁻¹ range.[5] Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending of the aromatic ring, and the pattern of these bands can sometimes provide information about the substitution pattern on the ring.[5]

Experimental Protocol: Obtaining the Infrared Spectrum of Stearophenone

The following protocol describes the standard procedure for obtaining the infrared spectrum of a solid sample like stearophenone using the potassium bromide (KBr) pellet method.

Materials:

-

Stearophenone (solid)

-

Potassium bromide (KBr), spectroscopy grade, finely ground and dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Weigh out approximately 1-2 mg of stearophenone and about 100-200 mg of dry, spectroscopy-grade KBr. The ratio of sample to KBr should be roughly 1:100.

-

Transfer the KBr to the mortar and grind it to a fine powder.

-

Add the stearophenone to the mortar and continue to grind the mixture for several minutes until a fine, homogeneous powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix.

-

-

Pellet Formation:

-

Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed in the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and the absence of moisture.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the infrared spectrum of the stearophenone-KBr pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Process the acquired spectrum to identify the positions (in cm⁻¹) and intensities of the absorption bands.

-

Correlate the observed absorption bands with the known vibrational modes of the functional groups present in stearophenone.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy of stearophenone.

Caption: Workflow for Infrared Spectroscopy of Stearophenone.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to Octadecanophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanophenone, also known as stearophenone, is a long-chain aromatic ketone with the chemical formula C₂₄H₄₀O. While its direct discovery and initial synthesis are not prominently documented under a single seminal publication, its existence is a logical outcome of well-established organic chemistry reactions dating back to the late 19th and early 20th centuries. This technical guide consolidates the available physicochemical data, outlines the probable historical synthetic routes, and explores the limited, yet emerging, understanding of its biological significance. The synthesis of such long-chain alkyl aryl ketones is primarily rooted in the principles of Friedel-Crafts acylation and the Houben-Hoesch reaction. This document provides detailed hypothetical experimental protocols for these classical methods as they would be applied to the synthesis of this compound. Furthermore, this guide summarizes the known quantitative data and discusses the potential for future research into its pharmacological effects and cellular signaling pathways.

Introduction

This compound (1-phenyl-1-octadecanone) is a solid organic compound characterized by a phenyl group attached to a carbonyl group, which is in turn bonded to a seventeen-carbon alkyl chain. Its structure combines the aromatic nature of the benzene (B151609) ring with the aliphatic properties of the long fatty acid chain, making it a subject of interest in various chemical and biological studies. This guide aims to provide a comprehensive overview of the discovery, history, and key technical data related to this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-phenyloctadecan-1-one | |

| Synonyms | Stearophenone, n-Octadecanophenone | |

| CAS Number | 6786-36-3 | |

| Molecular Formula | C₂₄H₄₀O | |

| Molecular Weight | 344.57 g/mol | |

| Melting Point | 65-67 °C | |

| Boiling Point | 425 °C | |

| Appearance | White to off-white solid |

Historical Synthesis

The synthesis of this compound is not attributed to a single, readily identifiable discovery. Instead, its preparation falls under the scope of classical organic reactions developed for the synthesis of aryl ketones. The two most probable historical methods for its first synthesis are the Friedel-Crafts acylation and the Houben-Hoesch reaction.

Friedel-Crafts Acylation (circa 1877)

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching an acyl group to an aromatic ring.[1] This reaction would involve the acylation of benzene with stearoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Objective: To synthesize this compound (Stearophenone) from benzene and stearoyl chloride.

Materials:

-

Benzene (anhydrous)

-

Stearoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

-

Ice bath

Procedure:

-

In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add a solution of stearoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

-

After the addition of stearoyl chloride, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol (B145695) or a similar suitable solvent to obtain pure this compound.

References

An In-depth Technical Guide to the Synthesis of Octadecanophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of octadecanophenone, a long-chain aromatic ketone, through the Friedel-Crafts acylation reaction. This guide details the underlying chemical principles, a comprehensive experimental protocol, and the analytical characterization of the final product.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[1][2] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction allows for the introduction of an acyl group, yielding an aryl ketone.[1] this compound, also known as stearophenone, is a valuable intermediate in the synthesis of various organic molecules, including surfactants, lubricants, and compounds of pharmaceutical interest. Its long aliphatic chain imparts unique physical and chemical properties, making its synthesis a subject of significant interest.

This guide will focus on the synthesis of this compound from the reaction of benzene (B151609) with octadecanoyl chloride, utilizing a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation of benzene with octadecanoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of octadecanoyl chloride. This polarization facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[2]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the acyl group. This restores the aromaticity of the ring and releases the final product, this compound. The aluminum chloride catalyst is regenerated in the process, although it remains complexed to the product ketone.[1]

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. This protocol is based on established procedures for Friedel-Crafts acylations with long-chain acyl chlorides.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Benzene | C₆H₆ | 78.11 | Anhydrous, >99% |

| Octadecanoyl chloride | C₁₈H₃₅ClO | 302.93 | >98% |

| Aluminum chloride | AlCl₃ | 133.34 | Anhydrous, >99% |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99% |

| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Granular |

| Crushed ice | H₂O | 18.02 |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Addition of Catalyst: Anhydrous aluminum chloride (1.1 equivalents) is quickly added to the reaction flask, followed by the addition of 100 mL of anhydrous dichloromethane. The suspension is stirred and cooled to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: A solution of octadecanoyl chloride (1.0 equivalent) in 50 mL of anhydrous dichloromethane is placed in the addition funnel and added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Benzene: Following the addition of the acyl chloride, anhydrous benzene (1.2 equivalents) is added dropwise via the addition funnel over 30 minutes, keeping the reaction temperature at 0-5 °C.

-

Reaction: After the complete addition of benzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This is done in a fume hood as HCl gas will be evolved.

-

Extraction: The mixture is transferred to a 1 L separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of dichloromethane.

-

Washing: The combined organic layers are washed sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Product Characterization and Data Presentation

The synthesized this compound should be characterized to confirm its identity and purity. The following tables summarize the expected spectroscopic data for this compound.

Disclaimer: The following spectroscopic data is predicted based on typical values for similar long-chain aromatic ketones and has not been experimentally determined for this specific synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 2H | Aromatic (ortho to C=O) |

| 7.55 | t | 1H | Aromatic (para to C=O) |

| 7.45 | t | 2H | Aromatic (meta to C=O) |

| 2.95 | t | 2H | -CH₂- adjacent to C=O |

| 1.70 | p | 2H | -CH₂- β to C=O |

| 1.25 | br s | 28H | -(CH₂)₁₄- |

| 0.88 | t | 3H | Terminal -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 200.5 | C=O (carbonyl) |

| 137.0 | Aromatic (quaternary C attached to acyl group) |

| 132.8 | Aromatic (para C-H) |

| 128.5 | Aromatic (meta C-H) |

| 128.0 | Aromatic (ortho C-H) |

| 38.5 | -CH₂- adjacent to C=O |

| 31.9 | -(CH₂)n- |

| 29.7 | -(CH₂)n- |

| 29.6 | -(CH₂)n- |

| 29.4 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 24.5 | -CH₂- β to C=O |

| 22.7 | -CH₂- adjacent to terminal -CH₃ |

| 14.1 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 2920, 2850 | Strong | Aliphatic C-H stretch |

| 1685 | Strong | C=O stretch (aryl ketone) |

| 1595, 1445 | Medium | Aromatic C=C stretch |

| 750, 690 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 344 | 20 | [M]⁺ (Molecular Ion) |

| 239 | 10 | [M - C₈H₁₇]⁺ |

| 120 | 40 | [C₆H₅CO-CH₂]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Acylium ion, base peak) |

| 77 | 30 | [C₆H₅]⁺ |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound via Friedel-Crafts acylation. The detailed experimental protocol, based on established chemical principles, offers a reliable method for researchers in various scientific disciplines. The provided spectroscopic data serves as a valuable reference for the analytical confirmation of the synthesized product. The successful synthesis of this compound opens avenues for its application as a key intermediate in the development of novel materials and pharmaceutically active compounds.

References

The Natural Occurrence of Long-Chain Alkyl Phenyl Ketones: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkyl phenyl ketones represent a compelling class of naturally occurring phenolic compounds, demonstrating a wide array of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and characterization techniques for these molecules. A significant focus is placed on the gingerol-related compounds found in ginger (Zingiber officinale), which serve as prime examples of this chemical class. Detailed experimental protocols for extraction and analysis are provided, alongside a summary of their quantitative occurrence. Furthermore, this guide elucidates the molecular mechanisms of action, specifically their modulation of key inflammatory signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for drug development professionals.

Introduction to Long-Chain Alkyl Phenyl Ketones

Long-chain alkyl phenyl ketones are a specialized group of ketones characterized by a phenyl ring and a ketone functional group attached to an extended alkyl chain.[1] These structural motifs are found in various plant families and are often responsible for the characteristic pungent or aromatic properties of the source organism.[2][3] Their biological significance is noteworthy, with activities ranging from anti-inflammatory and antioxidant to anticancer and neuroprotective effects.[2][4] This guide will primarily focus on the well-documented long-chain alkyl phenyl ketones from ginger, namely gingerols, shogaols, and paradols, as a case study to illustrate the core concepts of their natural occurrence, analysis, and biological function.[5]

Natural Occurrence and Quantitative Data

The rhizome of ginger (Zingiber officinale) is a rich source of long-chain alkyl phenyl ketones. The primary constituents are gingerols, with[6]-gingerol being the most abundant.[7] During the drying or thermal processing of ginger, gingerols can undergo dehydration to form the corresponding shogaols, which are also biologically active.[7] Paradols are formed by the hydrogenation of shogaols. The length of the alkyl chain can vary, leading to a homologous series of these compounds (e.g.,[6]-,[8]-, and[9]-gingerol).[5]

The concentration of these compounds can vary significantly depending on the geographical origin and processing of the ginger rhizomes.[10] The following tables summarize the quantitative data of major gingerols and shogaols found in various ginger extracts.

Table 1: Quantitative Analysis of Gingerols in Ginger Rhizome Extracts

| Compound | Concentration (% w/w) in Extract | Geographical Origin | Reference |

| [6]-Gingerol | 0.176 - 0.290 | Various (India) | [10] |

| [8]-Gingerol | Variable | Various (India) | [10] |

| [9]-Gingerol | Variable | Various (India) | [10] |

Table 2: Quantification of Gingerols and Shogaols by UHPLC-QToF-MS

| Compound | Concentration Range in Optimized Extract (mg/g) | Extraction Conditions | Reference |

| [6]-Gingerol | Not specified, but quantified | 87% ethanol (B145695), 100 °C, 0.431g/20mL solvent, Microwave-Assisted | [11] |

| [8]-Gingerol | Not specified, but quantified | 87% ethanol, 100 °C, 0.431g/20mL solvent, Microwave-Assisted | [11] |

| [9]-Gingerol | Not specified, but quantified | 87% ethanol, 100 °C, 0.431g/20mL solvent, Microwave-Assisted | [11] |

| [6]-Shogaol | Not specified, but quantified | 87% ethanol, 100 °C, 0.431g/20mL solvent, Microwave-Assisted | [11] |

| [8]-Shogaol | Not specified, but quantified | 87% ethanol, 100 °C, 0.431g/20mL solvent, Microwave-Assisted | [11] |

| [9]-Shogaol | Not specified, but quantified | 87% ethanol, 100 °C, 0.431g/20mL solvent, Microwave-Assisted | [11] |

Experimental Protocols

The isolation and characterization of long-chain alkyl phenyl ketones require a multi-step process involving extraction, purification, and spectroscopic analysis.

Extraction of Gingerols and Shogaols from Ginger Rhizome

This protocol is adapted from methodologies employing microwave-assisted extraction for enhanced efficiency.[11]

Materials:

-

Dried ginger powder

-

Ethanol (95%)

-

Deionized water

-

Microwave extraction system

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 0.431 g of dried ginger powder.

-

Solvent Preparation: Prepare the extraction solvent by mixing ethanol and deionized water to achieve an 87% ethanol concentration.

-

Extraction:

-

Place the ginger powder in a 20 mL extraction vessel.

-

Add 20 mL of the 87% ethanol solvent.

-

Set the microwave extractor to a temperature of 100 °C and a power of 800 W.

-

Perform the extraction for 5 minutes.[11]

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40 °C to obtain the crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of individual compounds from the crude extract can be achieved using HPLC.

Instrumentation:

-

HPLC system with a C18 column (e.g., Agilent ZORBAX SB-C18, 100 mm × 2.1 mm i.d., 3.5 μm)

-

UV detector or Mass Spectrometer (MS)

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile (B52724)

Procedure:

-

Sample Preparation: Reconstitute the dried crude extract in methanol (B129727).

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Employ a linear gradient from 40% to 85% acetonitrile in water over 12 minutes, followed by a 3-minute gradient from 85% to 100% acetonitrile.[12]

-

Fraction Collection: Collect fractions corresponding to the peaks of interest based on UV absorbance or MS detection.

Characterization by Mass Spectrometry and NMR

Gas Chromatography-Mass Spectrometry (GC-MS): While thermal degradation of gingerols can occur, GC-MS is sometimes used after derivatization.[12][13] However, LC-MS is generally the preferred method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.

-

Fragmentation: Collision-induced dissociation (CID) reveals characteristic fragmentation patterns. For instance, gingerols often show a neutral loss of 194 u, while shogaols show a loss of 136 u.[12]

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are used for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of protons. For gingerols, characteristic signals include those for the 1,3,4-trisubstituted benzene (B151609) ring, olefinic protons (if present), the methoxy (B1213986) group, and the alkyl chain methylene (B1212753) and methyl groups.[8]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. Key signals for gingerols and shogaols include the carbonyl carbon (around 200 ppm), aromatic carbons, and aliphatic carbons of the side chain.[8]

-

Solvent: Deuterated methanol (CD₃OD) or chloroform (B151607) (CDCl₃) are commonly used.[12]

Biological Activity and Signaling Pathways

Long-chain alkyl phenyl ketones from ginger, particularly[6]-gingerol and[6]-shogaol, exhibit potent anti-inflammatory properties.[4] They exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][9][14]

Inhibition of the MAPK and NF-κB Signaling Pathways: Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the MAPK cascade (including p38, ERK1/2, and JNK) and the NF-κB pathway.[15][16] Activation of these pathways leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like COX-2 and iNOS.[17][18]

[6]-Gingerol and[6]-shogaol have been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, JNK), which in turn prevents the activation of downstream transcription factors like AP-1.[15][19] They also suppress the activation of the NF-κB pathway by inhibiting the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[5][6] The net effect is a reduction in the production of pro-inflammatory mediators.[18]

Conclusion

Naturally occurring long-chain alkyl phenyl ketones, exemplified by the gingerols and shogaols from Zingiber officinale, are a class of bioactive molecules with significant therapeutic potential. Their anti-inflammatory effects, mediated through the inhibition of well-defined signaling pathways, make them attractive candidates for drug discovery and development. This technical guide has provided a framework for researchers to understand their natural sources, devise effective extraction and purification strategies, and characterize these compounds using modern analytical techniques. The detailed protocols and signaling pathway diagrams serve as a valuable resource for further investigation into this promising class of natural products.

References

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction [mdpi.com]

- 12. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 6-Gingerol attenuates macrophages pyroptosis via the inhibition of MAPK signaling pathways and predicts a good prognosis in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling | PLOS One [journals.plos.org]

- 16. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-Gingerol protects intestinal barrier from ischemia/reperfusion-induced damage via inhibition of p38 MAPK to NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. crimsonpublishers.com [crimsonpublishers.com]

- 19. researchgate.net [researchgate.net]

Toxicological Profile of Octadecanophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data currently available for Octadecanophenone (also known as stearophenone). Due to the limited specific data on this long-chain alkylphenone, this document emphasizes standardized toxicological testing protocols and contextualizes potential toxicological endpoints by referencing data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is critically needed. All experimental methodologies are detailed in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure a basis for future comparative studies.

Introduction